

Recommended UNC2881 concentration for in vitro assays

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Compound of Interest		
Compound Name:	UNC2881	
Cat. No.:	B611994	Get Quote

Application Notes: UNC2881

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC2881 is a potent and specific small molecule inhibitor of Mer Tyrosine Kinase (MerTK), a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] It demonstrates high selectivity for MerTK over the other TAM family members, Axl and Tyro3.[2][3] This selectivity makes **UNC2881** a valuable tool for investigating the biological functions of MerTK in various physiological and pathological processes, including efferocytosis, inflammation, and cancer. These application notes provide recommended concentration ranges for key in vitro assays and detailed protocols to guide experimental design.

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the quantitative data for **UNC2881**'s inhibitory activity in various assays. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency.

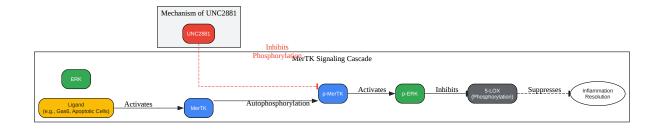


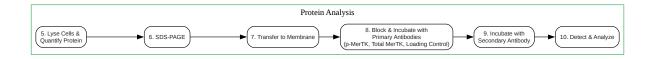
Assay Type	Target/Cell Line	IC50 Value	Notes
Cell-Free Kinase Assay	MerTK	4.3 nM	Demonstrates direct, potent inhibition of the kinase.[1][2][3]
Cell-Free Kinase Assay	Axl	360 nM	~83-fold less potent than against MerTK.
Cell-Free Kinase Assay	Tyro3	250 nM	~58-fold less potent than against MerTK. [1][2][4]
Cellular Phosphorylation Assay	697 B-ALL Cells	22 nM	Measures the inhibition of steady-state MerTK phosphorylation in a cellular context.[2][5]
Platelet Aggregation Assay	Human Platelet-Rich Plasma	>25% inhibition at 3 μΜ	Inhibits collagen- induced platelet aggregation.[1][4]

Signaling Pathway

UNC2881 exerts its effects by blocking the ATP-binding site of MerTK, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades. MerTK signaling is crucial for regulating inflammation and the clearance of apoptotic cells. One key pathway involves the activation of ERK, which suppresses the phosphorylation of 5-lipoxygenase (5-LOX), leading to the production of pro-resolving lipid mediators like lipoxins.[6] **UNC2881**'s inhibition of MerTK blocks these downstream effects.

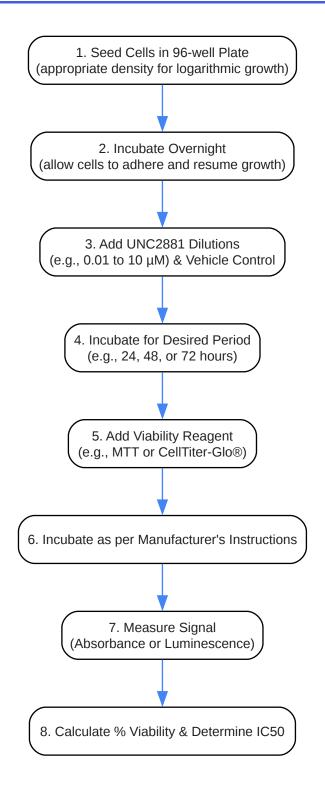












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